molecular formula C9H13N3O5S2 B8608057 N-(Butylcarbamoyl)-4-nitrothiophene-2-sulfonamide CAS No. 52693-96-6

N-(Butylcarbamoyl)-4-nitrothiophene-2-sulfonamide

Cat. No.: B8608057
CAS No.: 52693-96-6
M. Wt: 307.4 g/mol
InChI Key: PZPWYBUEPAYMCZ-UHFFFAOYSA-N
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Description

N-(Butylcarbamoyl)-4-nitrothiophene-2-sulfonamide is a useful research compound. Its molecular formula is C9H13N3O5S2 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

52693-96-6

Molecular Formula

C9H13N3O5S2

Molecular Weight

307.4 g/mol

IUPAC Name

1-butyl-3-(4-nitrothiophen-2-yl)sulfonylurea

InChI

InChI=1S/C9H13N3O5S2/c1-2-3-4-10-9(13)11-19(16,17)8-5-7(6-18-8)12(14)15/h5-6H,2-4H2,1H3,(H2,10,11,13)

InChI Key

PZPWYBUEPAYMCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC(=CS1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of 10 g of 4-nitrothiophene-2-sulfonamide, 6 g of n-butyl isocyanate and 7 g of anhydrous potassium carbonate in 100 ml of acetone was heated to reflux for 3 hours. The resultant viscous mixture was poured into ice-water and the pH adjusted to 2 by the addition of concentrated hydrochloric acid. The resulting tarry precipitate thus obtained was extracted into methylene chloride, separated from the aqueous phase, dried over magnesium sulfate, filtered and concentrated in-vacuo. The residue which showed absorption peaks by NMR at 0.7 to 1.7 (multiplet), consistent for butyl and at 8.3 and 8.5, consistent for the thiophene ring was used without further purification in the following example.
Quantity
10 g
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reactant
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6 g
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7 g
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reactant
Reaction Step One
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100 mL
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solvent
Reaction Step One
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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reactant
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